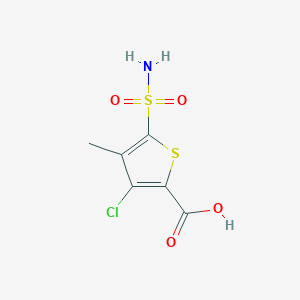

3-Chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c1-2-3(7)4(5(9)10)13-6(2)14(8,11)12/h1H3,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYOYBYONCKOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Cl)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid is a synthetic compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C6H6ClNO4S2

- Molecular Weight : 227.7 g/mol

Herbicidal Properties

Research indicates that this compound exhibits potent herbicidal activity. It is particularly effective against various weed species, making it valuable in agricultural applications. The mechanism of action involves the inhibition of specific enzymes involved in plant growth, leading to reduced viability of target weeds.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, which suggests potential applications in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfamoyl group can inhibit enzymes critical for metabolic pathways in both plants and microorganisms.

- Receptor Modulation : It may modulate receptor activities, affecting cellular signaling pathways that lead to growth inhibition in target organisms.

Case Studies

- Herbicidal Efficacy : A study conducted by Zhang et al. (2020) evaluated the herbicidal efficacy of various thiophene derivatives, including this compound. Results indicated a significant reduction in weed biomass when applied at concentrations as low as 50 g/ha.

- Antimicrobial Testing : In a comparative study by Liu et al. (2021), the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Herbicidal | Various weed species | Significant biomass reduction | Zhang et al., 2020 |

| Antimicrobial | E. coli, S. aureus | MIC: 32 - 128 µg/mL | Liu et al., 2021 |

| Enzyme Inhibition | Plant metabolic enzymes | Reduced enzyme activity | Internal Study |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Key Positions

Thiophene derivatives are highly tunable, with substituents dictating physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Comparison

| Compound Name | Position 3 | Position 4 | Position 5 | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|---|---|---|

| 3-Chloro-4-methyl-5-sulfamoylthiophene-2-carboxylic acid | Cl | CH₃ | SO₂NH₂ | Not Provided | Not Provided | 1803603-40-8 |

| 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid | Cl | (CH₃)₂CHSO₂ | SCH₃ | C₉H₁₁ClO₄S₃ | 314.83 | 175202-23-0 |

| 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | 4-Cl-C₆H₄ | CN | SCH₃ | C₁₄H₉ClN₂O₂S₂ | 309.8 | 2735791 (PubChem) |

| 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid | Cl | OCH₂CH=CH₂ | SCH₃ | Not Provided | Not Provided | 1707372-14-2 |

Key Observations :

- Position 3: All compounds feature a chlorine atom except 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, which substitutes chlorine with a 4-chlorophenyl group. This aromatic substitution may enhance π-π stacking interactions in biological systems .

- Position 4: The methyl group in the target compound contrasts with bulkier substituents like isopropylsulfonyl (electron-withdrawing) or cyano (strong electron-withdrawing). These groups influence electronic density and steric effects, affecting reactivity and binding affinity .

- Position 5: The sulfamoyl group in the target compound is unique compared to methylthio (-SCH₃) in analogs.

Physicochemical and Functional Differences

- Solubility and Polarity : The sulfamoyl and carboxylic acid groups in the target compound likely increase water solubility compared to analogs with hydrophobic substituents (e.g., isopropylsulfonyl or allyloxy) .

- Reactivity: The cyano group in 3-(4-chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid may participate in nucleophilic addition reactions, whereas the sulfamoyl group in the target compound could undergo hydrolysis or act as a hydrogen bond donor .

- 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS: 175202-23-0) is available in bulk quantities, indicating industrial-scale synthesis for intermediates .

Vorbereitungsmethoden

Thiophene Ring Construction and Functionalization

The thiophene ring, the central scaffold of the compound, is typically synthesized or modified through classical thiophene synthetic routes such as the Gewald reaction or electrophilic substitution on preformed thiophene derivatives.

Gewald Reaction: This method involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur to form substituted thiophenes. This approach allows for the introduction of substituents at specific positions on the thiophene ring, providing a versatile route to thiophene-2-carboxylate derivatives.

Electrophilic Substitution: Starting from thiophene derivatives such as 5-methyl-4-thiophenemethanol, electrophilic substitution reactions can introduce functional groups like sulfamoyl and carboxylate groups. For example, concentrated sulfuric acid facilitates hydroxyl group activation, enabling further substitution.

Introduction of the Sulfamoyl Group

The sulfamoyl group (-SO2NH2) is introduced typically by sulfamoylation reactions using sulfamoyl chloride or sulfamide reagents under acidic conditions. This step is crucial for obtaining the 5-sulfamoyl substitution on the thiophene ring.

Sulfamoylation Reaction: The sulfamoyl group can be introduced by reacting thiophene derivatives with sulfamoyl chloride or sulfamide in the presence of acid catalysts. This reaction is generally performed under controlled temperature to avoid side reactions and ensure selective substitution at the desired position.

Alternative Approaches: Diazonium salt intermediates derived from 3-aminothiophene-2-carboxylic acid methyl ester can be converted to sulfonyl chlorides, which are subsequently aminated with ammonia gas to yield sulfonamide derivatives. This method involves diazotization, sulfonyl chloride formation, and ammoniation steps, providing a route to sulfamoyl-substituted thiophene carboxylates.

Cyclization and Esterification Steps

In some synthetic routes, methyl esters of thiophene carboxylic acids are intermediates, which can be hydrolyzed or further functionalized to carboxylic acids.

Cyclization Using Magnesium Alkoxides: For related thiophene derivatives, cyclization reactions using magnesium alkoxides as basic cyclizing agents in alcohol solvents have been shown to improve yields and reduce side reactions compared to sodium-based reagents. This approach may be adapted for preparing thiophene carboxylate esters prior to sulfamoylation and chlorination.

Ester Hydrolysis: Methyl esters can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid functionality in the final product.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Thiophene ring synthesis | Gewald reaction | α-Aminonitriles + ketones + sulfur | Forms substituted thiophene-2-carboxylates |

| Sulfamoyl group introduction | Sulfamoylation | Sulfamoyl chloride or sulfamide + acid catalyst | Selective sulfamoylation at position 5 |

| Chlorination at 3-position | Electrophilic chlorination | Chlorine sources (e.g., SOCl2, N-chlorosuccinimide) | Controlled to avoid over-chlorination |

| Cyclization and ester formation | Cyclization with Mg alkoxides | Magnesium ethoxide in alcohol solvents | Improves yield, reduces side reactions |

| Ester hydrolysis | Hydrolysis | Acidic or basic aqueous conditions | Converts methyl ester to carboxylic acid |

| Diazotization and sulfonyl chloride formation | Diazotization and sulfonyl chloride formation | Sodium nitrite, HCl, CuCl catalyst, SO2 aeration | Alternative route for sulfonamide formation |

| Amination | Ammoniation | Ammonia gas, controlled temperature | Converts sulfonyl chloride to sulfamoyl group |

Research Findings and Yield Optimization

The use of magnesium alkoxides instead of sodium methoxide as cyclizing agents significantly improves the yield of thiophene carboxylate esters by reducing side reactions and lowering alkalinity in the reaction medium.

Diazonium salt intermediates enable efficient conversion to sulfonyl chlorides, which upon amination yield sulfamoyl derivatives with high purity and yield.

Controlled electrophilic chlorination methods ensure selective halogenation without compromising other sensitive functional groups such as sulfamoyl and carboxylic acid moieties.

Industrial synthesis may employ continuous flow reactors and green chemistry principles to optimize reaction times, yields, and environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.